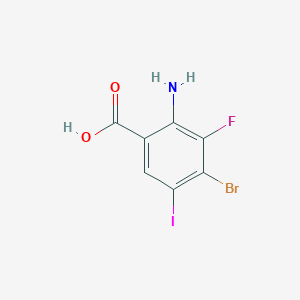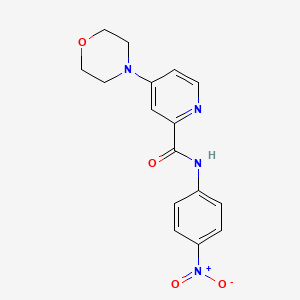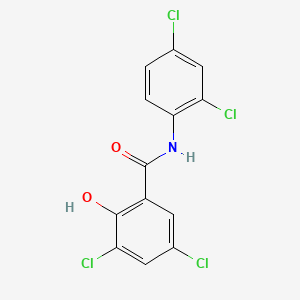
N-(3-(Aminomethyl)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Aminomethyl)phenyl)formamide is an organic compound with the molecular formula C8H10N2O It is a derivative of formamide, where the formamide group is attached to a benzene ring substituted with an aminomethyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-(Aminomethyl)phenyl)formamide can be synthesized through the formylation of 3-(aminomethyl)aniline. One common method involves the reaction of 3-(aminomethyl)aniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been employed to promote the formylation process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Aminomethyl)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
N-(3-(Aminomethyl)phenyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N-(3-(Aminomethyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The aminomethyl group can enhance the compound’s binding affinity to biological targets, facilitating its effects in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylformamide: Similar structure but lacks the aminomethyl group.
N-(2-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the ortho position.
N-(4-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the para position.
Uniqueness
N-(3-(Aminomethyl)phenyl)formamide is unique due to the position of the aminomethyl group at the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts. This positional difference can lead to variations in its chemical behavior and biological activity .
Propiedades
Número CAS |
918810-75-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4,6H,5,9H2,(H,10,11) |
Clave InChI |
YOFWZNQOCKPKRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)

![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)


![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)

![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)

![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
